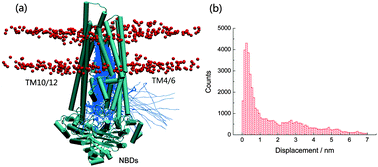Interaction of P-glycoprotein with anti-tumor drugs: the site, gate and pathway
Soft Matter Pub Date: 2015-07-09 DOI: 10.1039/C5SM01028D
Abstract
Understanding the mechanism and pathway of anti-cancer drugs to be pumped out by P-glycoprotein (P-gp) in cancer cell is very important for the successful chemotherapy. P-gp is a member of ATP-binding cassette (ABC) transporters. In this study, random accelerated molecular dynamics (RAMD) simulation was used to explore the potential egress pathway of ligands from the binding pocket. This could be considered as a reverse process of drug binding. The most possible portal of drugs to dissociate is TM4/TM6, which is almost the same for different drugs, such as paclitaxel and doxorubicin. The interactions in the binding site are found to be remarkably stronger than that outside of the binding site. The results were suggested by the free energy calculation between P-gp and different drugs from metadynamics simulation. All the results indicate that the flexibility of inner residues, especially the residue Phe339, is very important for the drugs to access the binding site.


Recommended Literature
- [1] Measurements of44Ca:43Ca and 42Ca:43Ca Isotope Ratios in Urine Using High Resolution Inductively Coupled Plasma Mass Spectrometry
- [2] In situ X-ray probing reveals fingerprints of surface platinum oxide†
- [3] Novel transformation of α,β-unsaturated aldehydes and ketones into γ-amino alcohols or 1,3-oxazines via a 4 or 5 step, one-pot sequence†
- [4] The mechanism of carbonate formation on Pd–Al2O3 catalysts†
- [5] Back cover
- [6] Synthesis of the new, weakly coordinating anions [RB(C6F5)3]− (R = CH2Me, CHMe2, CH2CMe3); utilization of [HNMe2Ph][Me3CCH2B(C6F5)3] to activate zirconocenecatalysts for propylene polymerization†
- [7] Cationic polymer-based plasmonic sensor array that discriminates proteins†
- [8] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells
- [9] ATR-IR spectroscopy at the metal–liquid interface: influence of film properties on anomalous band-shape
- [10] Thermoresponsive fluorescent polymers based on a quaterthiophene-containing boron dipyrromethene (Bodipy) dyad dispersed in silicone rubber†










